Cas no 2228306-02-1 (4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid)

4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid
- 2228306-02-1
- EN300-2001711
-
- インチ: 1S/C11H19NO4S/c12-9-1-4-11(5-2-9,10(13)14)8-3-6-17(15,16)7-8/h8-9H,1-7,12H2,(H,13,14)
- InChIKey: SPZJWCRWNZNPTB-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C1)C1(C(=O)O)CCC(CC1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 261.10347926g/mol
- どういたいしつりょう: 261.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 106Ų
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001711-0.1g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 0.1g |
$1735.0 | 2023-09-16 | ||
Enamine | EN300-2001711-0.5g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 0.5g |
$1893.0 | 2023-09-16 | ||
Enamine | EN300-2001711-2.5g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 2.5g |
$3865.0 | 2023-09-16 | ||
Enamine | EN300-2001711-0.25g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 0.25g |
$1814.0 | 2023-09-16 | ||
Enamine | EN300-2001711-10g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 10g |
$8480.0 | 2023-09-16 | ||
Enamine | EN300-2001711-10.0g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 10g |
$8480.0 | 2023-05-31 | ||
Enamine | EN300-2001711-0.05g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 0.05g |
$1657.0 | 2023-09-16 | ||
Enamine | EN300-2001711-1.0g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 1g |
$1971.0 | 2023-05-31 | ||
Enamine | EN300-2001711-5.0g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 5g |
$5719.0 | 2023-05-31 | ||
Enamine | EN300-2001711-1g |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid |
2228306-02-1 | 1g |
$1971.0 | 2023-09-16 |
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-amino-1-(1,1-dioxo-1lambda6-thiolan-3-yl)cyclohexane-1-carboxylic acidに関する追加情報
4-Amino-1-(1,1-Dioxo-1λ6-Thiolan-3-Yl)Cyclohexane-1-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2228306-02-1, known as 4-amino-1-(1,1-dioxo-1λ6-thiolan-3-yl)cyclohexane-1-carboxylic acid, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclohexane ring with an amino group and a thiolane moiety. The presence of the thiolane group, specifically the 1,1-dioxo derivative, adds complexity to the molecule and contributes to its diverse chemical properties.
Recent studies have highlighted the importance of 4-amino derivatives in drug discovery, particularly in the development of novel therapeutics targeting neurodegenerative diseases. The amino group in this compound plays a crucial role in its ability to interact with biological systems, making it a promising candidate for further research. Additionally, the cyclohexane ring provides structural stability, which is essential for maintaining the molecule's integrity during various chemical reactions.
The synthesis of 4-amino-1-(1,1-dioxo-1λ6-thiolan-3-yl)cyclohexane-1-carboxylic acid involves a multi-step process that requires precise control over reaction conditions. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to optimize the production of this compound. These methods not only enhance yield but also ensure the purity of the final product, which is critical for downstream applications.
One of the most intriguing aspects of this compound is its ability to form bioactive intermediates. For instance, the thiolane moiety can undergo various transformations under specific conditions, leading to the formation of derivatives with enhanced pharmacokinetic properties. This versatility makes 4-amino derivatives highly valuable in medicinal chemistry, where fine-tuning molecular structures is essential for achieving desired therapeutic effects.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. By utilizing molecular docking studies and quantum mechanics calculations, scientists have been able to predict how this molecule interacts with target proteins at the atomic level. These computational tools have significantly accelerated the drug discovery process and reduced reliance on time-consuming experimental methods.
In terms of applications, 4-amino-1-(1,1-dioxo-1λ6-thiolan-3-yl)cyclohexane-1-carboxylic acid has shown potential in several areas. For example, its ability to modulate enzyme activity makes it a candidate for enzyme inhibitors, which are widely used in treating various diseases such as cancer and inflammation. Furthermore, its structural similarity to known bioactive compounds suggests that it could serve as a lead compound for developing new drugs.
The cyclohexane ring in this compound also contributes to its stability and solubility properties. These characteristics are vital for ensuring that the molecule can be effectively absorbed and distributed within biological systems. Researchers have explored various strategies to modify these properties further, including the introduction of functional groups that enhance solubility without compromising stability.
Another area where this compound has shown promise is in materials science. Its unique structure allows it to form self-assembled monolayers and other nanostructured materials, which have applications in sensors and electronic devices. The integration of organic molecules like 4-amino derivatives into materials science opens up new possibilities for developing advanced materials with tailored properties.
Looking ahead, the continued exploration of 4-amino-1-(1,1-dioxo-1λ6-thiolan-3-Yl)cyclohexane-carboxylic acid will undoubtedly yield further insights into its potential applications. Collaborative efforts between chemists, biologists, and material scientists will be essential for unlocking its full potential across diverse fields. As research progresses, this compound stands as a testament to the power of interdisciplinary collaboration in advancing scientific knowledge.
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